ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylsulfanyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate
Overview
Description
Ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylthio)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylsulfanyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often require refluxing in ethanol to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylthio)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano to amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure and functional groups make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylsulfanyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like amino and cyano suggests potential interactions with nucleophilic or electrophilic sites in biological molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-, methyl ester
Uniqueness
Ethyl 5-amino-6-cyano-2-methyl-7-[4-(methylthio)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to the presence of the thieno[3,2-b]pyran ring system, which is less common compared to other heterocyclic systems. Additionally, the combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-amino-6-cyano-2-methyl-7-(4-methylsulfanylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-4-23-19(22)14-10(2)26-17-15(11-5-7-12(25-3)8-6-11)13(9-20)18(21)24-16(14)17/h5-8,15H,4,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMOEQSFIMIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CC=C(C=C3)SC)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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